Methanediamine, N,N'-dimethyl-N,N'-dinitro-

Overview

Description

Methanediamine, N,N'-dimethyl-N,N'-dinitro- is a chemical compound that was first synthesized in the 1950s. It is a pale yellow crystalline solid that is soluble in water and organic solvents. MDDN is widely used in scientific research due to its ability to act as a nitric oxide donor.

Mechanism Of Action

MDDN releases nitric oxide by a process known as reductive nitrosylation. This process involves the reduction of MDDN to a nitroxyl radical, which then reacts with a thiol group to form a nitrosothiol. The nitrosothiol can then release nitric oxide in a controlled manner.

Biochemical and Physiological Effects

MDDN has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce vasodilation, increase blood flow, and reduce blood pressure. MDDN has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

MDDN has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other nitric oxide donors. However, MDDN has some limitations, including its short half-life and the need for controlled conditions during synthesis.

Future Directions

There are several future directions for the use of MDDN in scientific research. One direction is the development of new nitric oxide donors that have a longer half-life and can release nitric oxide in a more controlled manner. Another direction is the use of MDDN in the treatment of cardiovascular diseases, such as hypertension and ischemic heart disease.

In conclusion, Methanediamine, N,N'-dimethyl-N,N'-dinitro- is a chemical compound that has gained popularity in scientific research due to its ability to release nitric oxide. It has several advantages for use in lab experiments, including its stability and relatively low cost. MDDN has several biochemical and physiological effects, including vasodilation and anti-inflammatory properties. There are several future directions for the use of MDDN in scientific research, including the development of new nitric oxide donors and the use of MDDN in the treatment of cardiovascular diseases.

Scientific Research Applications

MDDN has been widely used in scientific research due to its ability to release nitric oxide. Nitric oxide is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response. MDDN has been used to study the effects of nitric oxide on these processes.

properties

CAS RN |

13232-00-3 |

|---|---|

Product Name |

Methanediamine, N,N'-dimethyl-N,N'-dinitro- |

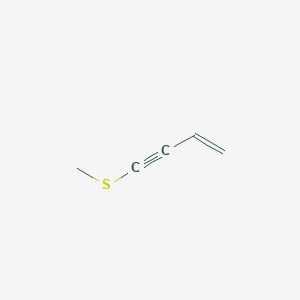

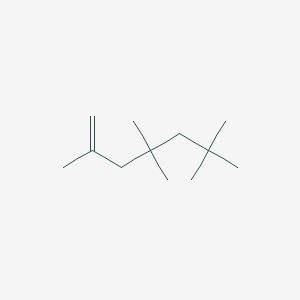

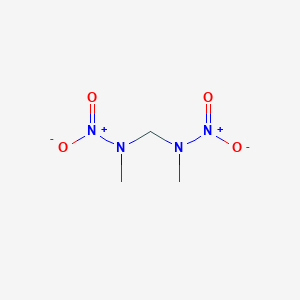

Molecular Formula |

C3H8N4O4 |

Molecular Weight |

164.12 g/mol |

IUPAC Name |

N-methyl-N-[[methyl(nitro)amino]methyl]nitramide |

InChI |

InChI=1S/C3H8N4O4/c1-4(6(8)9)3-5(2)7(10)11/h3H2,1-2H3 |

InChI Key |

QKVCTKJCIMPZEI-UHFFFAOYSA-N |

SMILES |

CN(CN(C)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CN(CN(C)[N+](=O)[O-])[N+](=O)[O-] |

Other CAS RN |

13232-00-3 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-[2-(3-pyridyl)vinyl]pyridine](/img/structure/B81401.png)